![molecular formula C17H20N2O3 B3007046 [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate CAS No. 878117-65-8](/img/structure/B3007046.png)
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate, also known as CAY10585, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the family of compounds known as α,β-unsaturated esters, and has been shown to have a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate involves its ability to inhibit the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. It also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response. Additionally, [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate has been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate has been shown to have a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. It also has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. Additionally, [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate has been shown to have relatively low toxicity, making it a safer alternative to other inhibitors. However, one limitation of using [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate is its relatively low potency compared to other inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
Future Directions
There are several future directions for research involving [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a treatment for inflammatory diseases, particularly in animal models. Additionally, further studies are needed to fully understand the mechanism of action of [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate and its effects on various cellular processes.
Synthesis Methods
The synthesis of [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been reported in the literature (RSC Adv., 2015, 5, 101930-101937), and involves the following steps:
1. Synthesis of 2-cyano-3-methylbutan-2-ol from 2-methyl-1-butanol and sodium cyanide.
2. Conversion of 2-cyano-3-methylbutan-2-ol to 2-cyano-3-methylbutan-2-amine through a series of reactions involving hydrogenation, protection, and deprotection.
3. Synthesis of [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate through a condensation reaction between 2-cyano-3-methylbutan-2-amine and (E)-3-phenylprop-2-enoic acid.
Scientific Research Applications
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate has been used in a variety of scientific research applications, including cancer research, inflammation research, and neurological research. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these processes, making it a valuable tool for studying the underlying mechanisms.
properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13(2)17(3,12-18)19-15(20)11-22-16(21)10-9-14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAAHUQHXNZWON-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

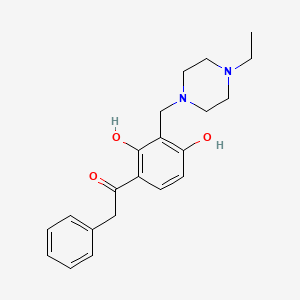
![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)
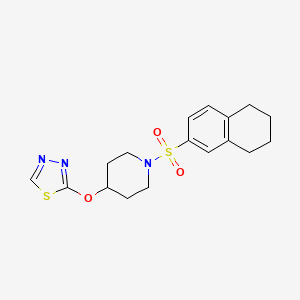
![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)
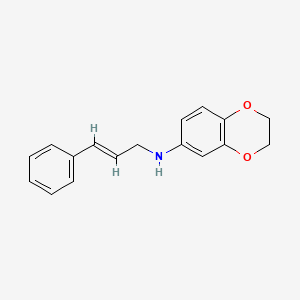
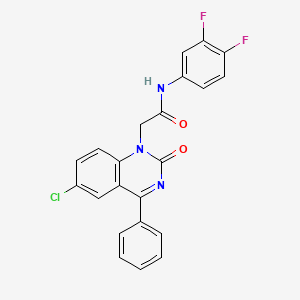
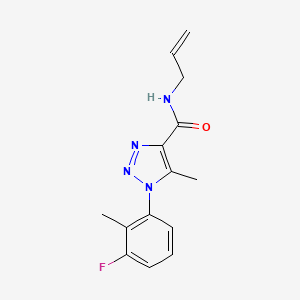


![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)
![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)